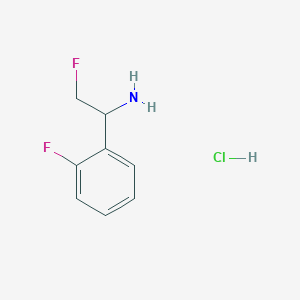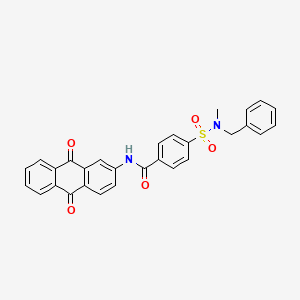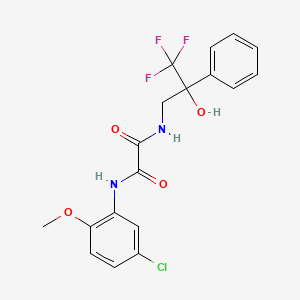
2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride consists of a two-ring system. The compound has a fluorine atom attached to the second carbon of the ethanamine chain, and another fluorine atom attached to the second carbon of the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 5.93°C, a predicted boiling point of approximately 210.7°C at 760 mmHg, a predicted density of approximately 1.2 g/cm^3, and a predicted refractive index of n 20D 1.49 .Scientific Research Applications
Synthesis and Characterization
2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride serves as a foundational chemical in synthesizing various compounds with potential clinical applications or as research chemicals. For instance, substances based on the 1,2-diarylethylamine template, such as 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), have been investigated for their NMDA receptor antagonist properties, which elicit dissociative effects. The study conducted by Dybek et al. (2019) emphasizes the chemical syntheses and comprehensive analytical characterizations of fluorolintane and its isomers, highlighting the substance's relevance in both clinical and research settings (Dybek et al., 2019).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of fluorinated compounds have been a subject of interest in medicinal chemistry. A study by Pejchal et al. (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating that some compounds exhibit antibacterial and antifungal activities comparable or slightly better than standard medicinal treatments (Pejchal et al., 2015).
Chiral Derivatizing Agent
2-Fluoro-2-phenyl acetic acid, derived from phenylglycine through a fluorodeamination reaction, showcases the chemical's utility as a chiral derivatizing agent. This application is crucial in analytical chemistry for distinguishing enantiomers and determining enantiomeric excess of secondary alcohols via 19F NMR spectra of corresponding esters, as explored by Hamman et al. (1987) (Hamman et al., 1987).
Fluorinating Agents and Synthesis
The synthesis of complex fluorinated molecules, such as NK(1) receptor antagonist Aprepitant, involves 2-fluoro-1-(2-fluorophenyl)ethanamine hydrochloride derivatives for introducing fluorine atoms into organic compounds. Brands et al. (2003) described an efficient synthesis involving a series of transformations, highlighting the critical role of fluorinated intermediates in medicinal chemistry (Brands et al., 2003).
Properties
IUPAC Name |
2-fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,8H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGJROZGBHHJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375262-37-4 |
Source


|
| Record name | 2-fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2904454.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)

![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)



![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)



